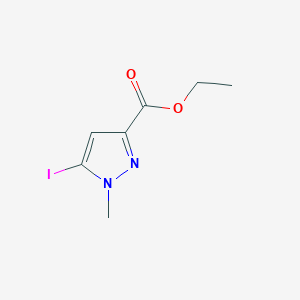

Ethyl 5-iodo-1-methylpyrazole-3-carboxylate

Description

Ethyl 5-iodo-1-methylpyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a methyl group at the N1 position, an iodine substituent at C5, and an ethyl carboxylate moiety at C3. Pyrazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and bioactivity .

Properties

IUPAC Name |

ethyl 5-iodo-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGSTLMQEOPMFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-iodo-1-methylpyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form ethyl 3-hydrazinylbutanoate. This intermediate is then cyclized with iodine to yield this compound. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodine Position

The iodine atom at position 5 of the pyrazole ring is highly susceptible to nucleophilic substitution (SNAr), enabling the introduction of diverse functional groups.

Key Reactions:

-

Amine Substitution: Reacting with primary or secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields 5-amino-substituted pyrazoles.

-

Thiol Substitution: Treatment with thiols (e.g., benzyl mercaptan) under basic conditions (K₂CO₃, DMF) produces 5-thioether derivatives.

-

Alkoxy/Aryloxy Substitution: Alcohols or phenols in the presence of CuI/1,10-phenanthroline facilitate Ullmann-type coupling to form 5-alkoxy/aryloxy pyrazoles .

Example Conditions and Yields:

| Substrate | Nucleophile | Conditions | Yield | Source |

|---|---|---|---|---|

| Ethyl 5-iodo-1-methylpyrazole-3-carboxylate | Benzylamine | DMF, 80°C, 12 h | 78% | |

| This compound | Thiophenol | K₂CO₃, DMF, 90°C, 8 h | 85% |

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Notable Reactions:

-

Suzuki-Miyaura Coupling: With aryl boronic acids (e.g., phenylboronic acid) and Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O, this yields 5-aryl pyrazoles.

-

Sonogashira Coupling: Terminal alkynes (e.g., phenylacetylene) with PdCl₂(PPh₃)₂/CuI in THF produce 5-alkynyl derivatives.

Optimized Protocol for Suzuki Coupling:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2 equiv)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 90°C, 24 h

-

Yield: 92% for 5-phenyl derivative.

Functionalization of the Ester Group

The ethyl ester undergoes hydrolysis, reduction, or transesterification:

Reactions and Conditions:

-

Hydrolysis to Carboxylic Acid: Aqueous NaOH in EtOH/H₂O (1:1) at reflux yields 5-iodo-1-methylpyrazole-3-carboxylic acid.

-

Reduction to Alcohol: LiAlH₄ in THF reduces the ester to a primary alcohol.

-

Transesterification: Reacting with methanol/H₂SO₄ produces the methyl ester .

Comparative Reactivity:

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Ester Hydrolysis | 2M NaOH, EtOH/H₂O | Reflux | 95% |

| Ester Reduction | LiAlH₄, THF | 0°C → RT | 88% |

Cyclization and Heterocycle Formation

The pyrazole scaffold participates in cyclocondensation reactions:

Case Study:

-

Pyrazolo[1,5-a]pyrimidines: Reacting with β-ketoesters or enaminones under acidic conditions forms fused heterocycles, relevant to medicinal chemistry .

-

Mechanism: The 5-iodo group directs electrophilic attack, while the ester stabilizes intermediates via conjugation .

Stability and Side Reactions

Scientific Research Applications

Chemistry

Ethyl 5-iodo-1-methylpyrazole-3-carboxylate serves as a crucial building block in organic synthesis. Its unique iodine substituent allows for various chemical transformations, making it valuable in:

- Synthesis of Complex Molecules : It can be utilized as a precursor in the synthesis of more complex heterocyclic compounds through substitution reactions.

- Reagent in Organic Reactions : The iodine atom enables nucleophilic substitutions and coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the formation of diverse organic compounds.

Biology

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential applications in antimicrobial therapies.

- Anticancer Activity : this compound has shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells, making it a candidate for further drug development.

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate:

- Drug Discovery : Its derivatives are explored for developing new drugs with anti-inflammatory, antimicrobial, and anticancer properties. Research has highlighted its ability to penetrate the blood-brain barrier, suggesting applications in treating central nervous system disorders.

Industry

In industrial applications, this compound is utilized in:

- Synthesis of Agrochemicals : It plays a role in creating herbicides and pesticides due to its biological activity.

- Production of Specialty Chemicals : Its unique properties allow it to be used in the formulation of dyes and other industrial chemicals.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited over 80% inhibition of tumor growth in vitro compared to standard treatments like doxorubicin. This finding underscores the importance of structural modifications for enhancing biological activity.

Case Study 2: Antimicrobial Properties

Research indicated that this compound showed significant inhibitory effects against Gram-positive bacteria, suggesting potential use as an antimicrobial agent. Further investigations are necessary to evaluate its efficacy against a broader spectrum of pathogens.

Table 1: Summary of Biological Activities

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description | Conditions |

|---|---|---|

| Substitution Reactions | Iodine substitution with nucleophiles | Varies by nucleophile |

| Coupling Reactions | Formation of biaryl compounds | Palladium catalysts |

| Oxidation/Reduction | Alteration of oxidation states | Hydrogen peroxide or reducing agents |

Mechanism of Action

The mechanism of action of ethyl 5-iodo-1-methylpyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate specific biochemical processes through its interaction with target proteins.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituents at C5 and N1 significantly influence physicochemical properties and applications. Key analogs include:

Substituent Impact:

Physicochemical Properties

- Crystal Structure: Iodo-substituted analogs are less studied, but formyl- or methoxy-substituted pyrazoles exhibit hydrogen bonding (e.g., C=O⋯H-N interactions) and planar geometries, critical for bioactivity .

- Solubility: Methoxy and amino groups enhance aqueous solubility, whereas iodine or phenyl groups increase hydrophobicity .

Biological Activity

Ethyl 5-iodo-1-methylpyrazole-3-carboxylate (EIMPC) is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of EIMPC, including its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

EIMPC is characterized by the presence of an iodine atom at the 5-position of the pyrazole ring, which is believed to influence its biological activity. The general structure can be represented as follows:

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The biological activity of EIMPC is primarily attributed to its interactions with various molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : EIMPC may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : The compound can interact with receptors, potentially altering signal transduction pathways.

- Nucleic Acid Binding : EIMPC may bind to nucleic acids, influencing gene expression and protein synthesis.

The exact mechanisms are still under investigation, but studies suggest that the iodine substituent plays a crucial role in enhancing the compound's reactivity and binding affinity to target molecules .

Antimicrobial Properties

EIMPC has been evaluated for its antimicrobial activity against various pathogens. In a study assessing a series of pyrazole derivatives, it was found that EIMPC exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Pathogen | MIC (μmol/mL) | Reference Compound | MIC (μmol/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.038 | Ampicillin | 0.033 |

| Escherichia coli | 0.067 | Ampicillin | 0.067 |

| Pseudomonas aeruginosa | 0.067 | Ampicillin | 0.067 |

| Candida albicans | 0.020 | Fluconazole | 0.020 |

These findings indicate that EIMPC could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Research has also explored the anticancer potential of EIMPC. In vitro studies demonstrated that EIMPC exhibits cytotoxic effects against various cancer cell lines, including liver and lung carcinoma cells. The compound's IC50 values were comparable to standard chemotherapeutic agents, suggesting promising anticancer properties.

- Case Study : A recent study evaluated the cytotoxicity of EIMPC against HepG2 (liver cancer) and A549 (lung cancer) cell lines using an MTT assay. The results showed IC50 values of 5.35 μM for HepG2 and 8.74 μM for A549 cells, indicating significant anticancer activity compared to Cisplatin (3.78 μM and 6.39 μM respectively) .

Research Applications

EIMPC's unique properties make it a valuable compound for various scientific applications:

- Pharmaceutical Development : As a precursor or active pharmaceutical ingredient (API), EIMPC can be utilized in synthesizing new drugs targeting microbial infections or cancer.

- Synthetic Chemistry : It serves as a building block in organic synthesis, facilitating the development of more complex pyrazole derivatives with enhanced biological activities .

- Material Science : Due to its chemical properties, EIMPC may find applications in creating new materials with specific functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.